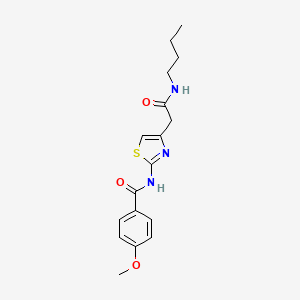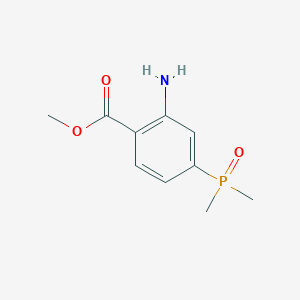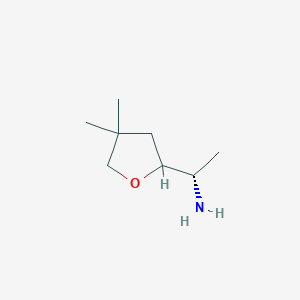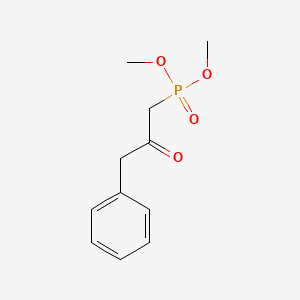
Dimethyl-2-oxo-3-phenylpropyl phosphonate
Overview
Description
Dimethyl-2-oxo-3-phenylpropyl phosphonate is an organophosphorus compound with the molecular formula C11H15O4P. It is known for its role in organic synthesis, particularly in the formation of phosphorylated intermediates. The compound is characterized by its phosphonate group attached to a phenylpropyl backbone, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-2-oxo-3-phenylpropyl phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although care must be taken to avoid side reactions .
Another method involves the acylation of methylphosphonates. This process includes the metalation of dialkyl methylphosphonates, followed by the reaction with acetyl chloride or its synthetic equivalent. This method, however, requires stringent conditions and high purity reagents .
Industrial Production Methods
Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities, often involving controlled temperatures and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-2-oxo-3-phenylpropyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphorylated intermediates, phosphonic acids, and phosphine oxides. These products are valuable in further synthetic applications, particularly in the synthesis of complex organic molecules .
Scientific Research Applications
Dimethyl-2-oxo-3-phenylpropyl phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-2-oxo-3-phenylpropyl phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and oxo groups, which can modulate its interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: Similar in structure but with a phenoxy group instead of a phenyl group.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains ethyl groups instead of methyl groups, affecting its reactivity and solubility.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Uniqueness
Dimethyl-2-oxo-3-phenylpropyl phosphonate is unique due to its specific combination of a phenyl group and a phosphonate group, which provides distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and as an intermediate in various industrial processes .
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-11(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJAUSGLWRLGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



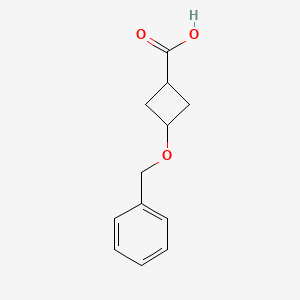
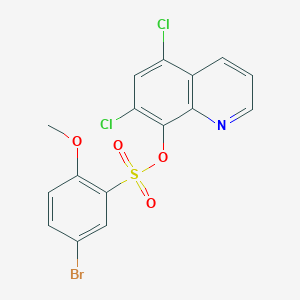
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2443980.png)

